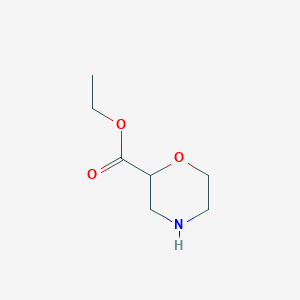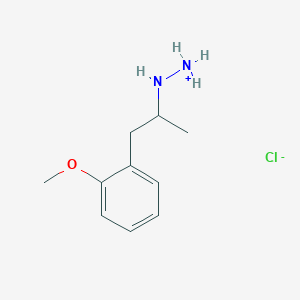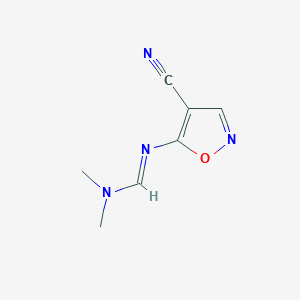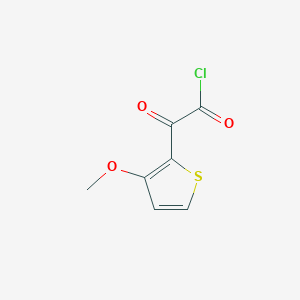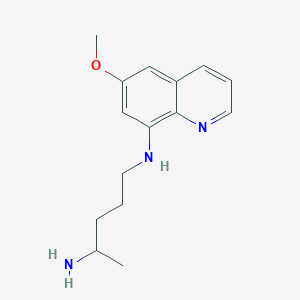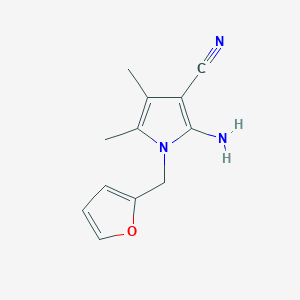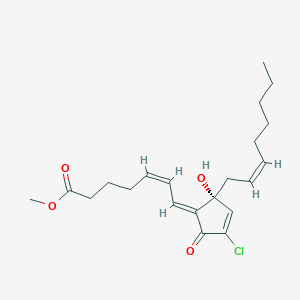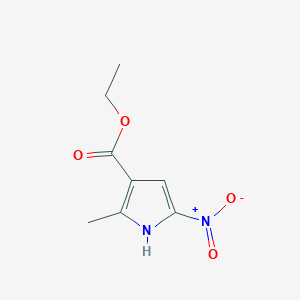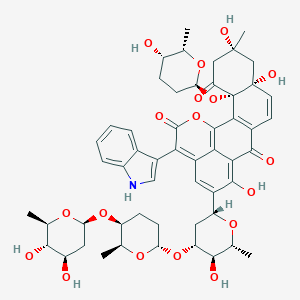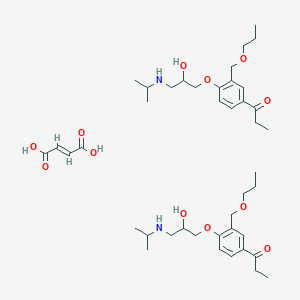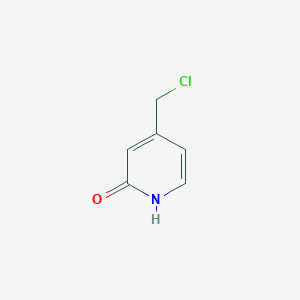
4-(Chloromethyl)-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-1H-pyridin-2-one is a compound that serves as a critical intermediate in the synthesis of various chemical substances, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable subject for research in organic chemistry and related fields.
Synthesis Analysis
The synthesis of 4-(Chloromethyl)-1H-pyridin-2-one and its derivatives involves various chemical methods. For example, Xia Liang (2007) demonstrated the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system, showcasing the compound's versatile synthetic utility through selective chlorination under mild conditions (Liang, 2007).
Molecular Structure Analysis
The molecular structure and non-covalent interactions of 4-(Chloromethyl)-1H-pyridin-2-one derivatives have been extensively studied using techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction. Research by Yu Zhang et al. (2018) on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas provides insights into the compound's intramolecular non-covalent interactions, including hydrogen bonds and van der Waals interactions, contributing to its stability and reactivity (Zhang et al., 2018).
Chemical Reactions and Properties
4-(Chloromethyl)-1H-pyridin-2-one undergoes various chemical reactions, offering a pathway to synthesize diverse compounds. Shen Li (2012) illustrated its conversion to 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, highlighting its role as an intermediate in producing lafutidine (Li, 2012).
Physical Properties Analysis
The physical properties of 4-(Chloromethyl)-1H-pyridin-2-one derivatives, such as crystallinity, molecular packing, and hydrogen bonding, significantly influence their chemical behavior and application potential. Studies on compounds like 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one provide valuable data on these aspects, including crystal structure and intermolecular interactions (Jasinski et al., 2009).
Chemical Properties Analysis
The chemical properties of 4-(Chloromethyl)-1H-pyridin-2-one, such as reactivity, stability, and interaction with other molecules, are crucial for its application in synthesis. The work by P. Barker and Corazon Bahia (1990) on the chloromethylation of pyrroles highlights the compound's reactivity and potential for creating versatile intermediates in organic synthesis (Barker & Bahia, 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 4-(Chloromethyl)-1H-pyridin-2-one has been involved in synthesis processes, such as the selective chlorinating reagent in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, showcasing its utility in producing complex chemical compounds under mild reaction conditions (Xia Liang, 2007).
- It's also used in the generation of half-pincer ligands for half-sandwich complexes, indicating its role in organometallic chemistry and catalysis (O. Prakash et al., 2012).
Reactions with Other Chemicals
- Research shows its reactivity, as seen in the formation of methylenebispyridinium dichloride compounds when reacting with dichloromethane under ambient conditions. This highlights its potential in forming new compounds through such interactions (Alexander B. Rudine et al., 2010).
Structural Analysis and Crystallography
- 4-(Chloromethyl)-1H-pyridin-2-one has been a subject in structural studies, such as in X-ray diffraction studies of 2-pyridones, which aids in understanding molecular structures and interactions (D. V. Al’bov et al., 2004).
- Its derivatives have been synthesized and characterized for investigating non-covalent interactions in crystal lattices, demonstrating its role in materials science (Yu Zhang et al., 2018).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-5-1-2-8-6(9)3-5/h1-3H,4H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRJRFJXQDZWEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1H-pyridin-2-one | |
CAS RN |
105590-03-2 |
Source


|
| Record name | 4-(chloromethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

